molecular formula C21H34O2 B1597993 Benzyl myristate CAS No. 31161-71-4

Benzyl myristate

Cat. No.: B1597993
CAS No.: 31161-71-4
M. Wt: 318.5 g/mol
InChI Key: TUMGCEIAYMZKEM-UHFFFAOYSA-N
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Description

Benzyl myristate is an ester formed from myristic acid and benzyl alcohol. It is commonly used in the cosmetic industry due to its emollient properties, which help to soften and smooth the skin. This compound is also known for its ability to enhance the texture and spreadability of cosmetic formulations.

Mechanism of Action

Target of Action

It’s structurally similar to isopropyl myristate, which is known to disrupt the insect cuticle, leading to internal fluid loss and dehydration . This suggests that benzyl myristate may have similar targets, particularly in the context of ectoparasites.

Mode of Action

Isopropyl myristate disrupts the insect cuticle, causing internal fluid loss and dehydration

Biochemical Pathways

Myristate, a component of this compound, is known to be involved in protein myristoylation, a process where a 14-carbon fatty acid, myristate, is attached to the n-terminal glycine residue of target proteins . This process is catalyzed by N-myristoyltransferase, an essential enzyme in eukaryotes .

Pharmacokinetics

They can increase the drug’s solubility in the skin and improve partitioning of the drug into the skin . This suggests that this compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, but more research is needed to confirm this.

Result of Action

Based on its potential mode of action, it may cause disruption of the insect cuticle, leading to dehydration and death of the insect . This suggests that this compound could be useful in the treatment of conditions caused by ectoparasites.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of co-solvents can enhance the penetration of lipophilic compounds like this compound into the skin . Furthermore, the skin’s resident microflora can be affected by the application of cosmetic products containing this compound . This suggests that the skin’s environment and the presence of other substances can significantly impact the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl myristate can be synthesized through an esterification reaction between myristic acid and benzyl alcohol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves a continuous esterification process. This method allows for the efficient production of large quantities of the compound. The reactants are continuously fed into a reactor, where they are heated and mixed in the presence of a catalyst. The resulting ester is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Benzyl myristate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into myristic acid and benzyl alcohol.

    Oxidation: The benzyl group in this compound can be oxidized to form benzaldehyde or benzoic acid under strong oxidative conditions.

    Reduction: The ester bond in this compound can be reduced to form the corresponding alcohols, myristyl alcohol and benzyl alcohol, using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Myristic acid and benzyl alcohol.

    Oxidation: Benzaldehyde or benzoic acid.

    Reduction: Myristyl alcohol and benzyl alcohol.

Scientific Research Applications

Benzyl myristate has a wide range of applications in scientific research, including:

    Cosmetic Chemistry: Used as an emollient and texture enhancer in various cosmetic formulations.

    Pharmaceuticals: Investigated for its potential use as a penetration enhancer in transdermal drug delivery systems.

    Biology: Studied for its effects on skin hydration and barrier function.

    Industry: Utilized in the formulation of personal care products, such as lotions, creams, and hair care products, due to its ability to improve the sensory properties of these products.

Comparison with Similar Compounds

Benzyl myristate is often compared to other esters of myristic acid, such as:

    Isopropyl myristate: Known for its excellent spreading properties and use as a penetration enhancer in topical formulations.

    Ethyl myristate: Used in similar applications but with slightly different sensory properties.

    Myristyl myristate: A solid ester used in formulations requiring a thicker consistency.

This compound is unique in its combination of emollient properties and ability to enhance the texture and spreadability of formulations, making it a valuable ingredient in the cosmetic and personal care industries.

Properties

IUPAC Name

benzyl tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-15-18-21(22)23-19-20-16-13-12-14-17-20/h12-14,16-17H,2-11,15,18-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMGCEIAYMZKEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185091
Record name Benzyl myristate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31161-71-4
Record name Benzyl myristate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31161-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl myristate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031161714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl myristate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl myristate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.889
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZYL MYRISTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93YQ04RQ2N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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